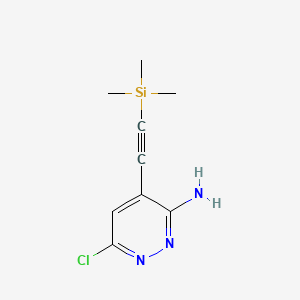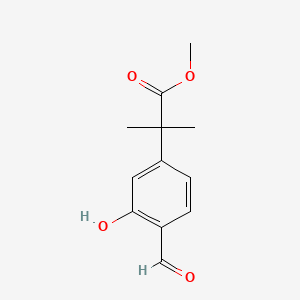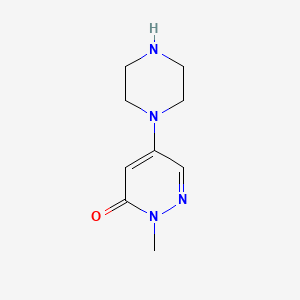![molecular formula C18H20ClN5 B599343 N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] CAS No. 98826-77-8](/img/new.no-structure.jpg)
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] is a complex organic compound that features a potassium salt bonded to a trimethylated nitrogen atom and a substituted cyclohexene ring. This compound is notable for its unique structure, which includes a dicyanoethenyl group and a chloro substituent on the cyclohexene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] typically involves the reaction of a trimethylamine with a potassium salt of a substituted cyclohexene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and high yield. The final product is typically purified through crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less complex molecules by removing oxygen or adding hydrogen.
Substitution: The chloro group on the cyclohexene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted cyclohexene derivatives.
Scientific Research Applications
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dicyanoethenyl group and the chloro substituent play crucial roles in binding to these targets, influencing the compound’s reactivity and specificity. The potassium salt component helps stabilize the molecule and facilitates its solubility in various solvents.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethylammonium Salts: These compounds share the trimethylated nitrogen structure but differ in their anionic components.
Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents can exhibit varying reactivity and applications.
Uniqueness
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] is unique due to its combination of a potassium salt, a trimethylated nitrogen, and a substituted cyclohexene ring. This structure provides distinct chemical properties and reactivity, making it valuable in specific research and industrial applications.
Properties
CAS No. |
98826-77-8 |
|---|---|
Molecular Formula |
C18H20ClN5 |
Molecular Weight |
341.843 |
IUPAC Name |
[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium |
InChI |
InChI=1S/C14H8ClN4.C4H12N/c15-14-12(4-10(6-16)7-17)2-1-3-13(14)5-11(8-18)9-19;1-5(2,3)4/h4-5H,1-3H2;1-4H3/q-1;+1/b12-4+; |
InChI Key |
KWHMDFBBTGILQU-AQCBZIOHSA-N |
SMILES |
C[N+](C)(C)C.C1CC(=CC(=C=[N-])C#N)C(=C(C1)C=C(C#N)C#N)Cl |
Synonyms |
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]Propanedinitrile (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)











